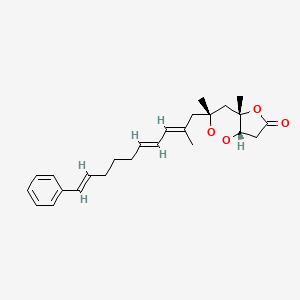
Plakortolide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plakortolide H is a natural product found in Plakortis with data available.
Applications De Recherche Scientifique
Pharmacological Properties
-
Antimalarial Activity :
- Plakortolide H has demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that compounds with similar structures exhibit significant inhibition of chloroquine-resistant strains, highlighting their potential as lead compounds in antimalarial drug development .
-
Anticancer Properties :
- Research has shown that plakortolides, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, plakortolides B and D have been reported to exhibit cytotoxicity against A549 human lung carcinoma and P388 murine leukemia cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
- Antimicrobial Activity :
- Neuroprotective Effects :
Synthesis and Chemical Studies
The synthesis of this compound and related compounds has been a focus of organic chemistry research due to the complexity of their structures. Various synthetic routes have been explored:
- Total Synthesis : The first total synthesis of plakortolides involved asymmetric synthesis techniques that allowed for the construction of the bicyclic core while maintaining stereochemical integrity . Recent advancements have utilized base metal catalysis to streamline the synthesis process, enhancing efficiency and yield .
- Synthetic Intermediates : Key intermediates in the synthesis of plakortolides include hydroperoxy vinyl epoxides and alkoxymethylhexa-2,5-dien-1-ols. These intermediates are crucial for constructing the characteristic peroxide linkages found in plakortolides .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
- Antimalarial Efficacy : A study demonstrated that this compound exhibited an IC50 value comparable to established antimalarial drugs against resistant strains of Plasmodium falciparum. This positions it as a promising candidate for further development in malaria treatment .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound induced significant cytotoxic effects on lung carcinoma cells, with mechanisms involving cell cycle arrest and apoptosis induction being investigated .
- Antimicrobial Testing : this compound was subjected to antimicrobial susceptibility testing against various pathogens, showing notable activity against both gram-positive and gram-negative bacteria as well as fungi .
Propriétés
Formule moléculaire |
C25H32O4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(3R,4aS,7aS)-3,4a-dimethyl-3-[(2E,4E,9E)-2-methyl-10-phenyldeca-2,4,9-trienyl]-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C25H32O4/c1-20(13-9-6-4-5-7-10-14-21-15-11-8-12-16-21)18-24(2)19-25(3)22(28-29-24)17-23(26)27-25/h6,8-16,22H,4-5,7,17-19H2,1-3H3/b9-6+,14-10+,20-13+/t22-,24+,25-/m0/s1 |
Clé InChI |
CPCDZHAAYWQQMM-BFTVFCNYSA-N |
SMILES isomérique |
C/C(=C\C=C\CCC/C=C/C1=CC=CC=C1)/C[C@@]2(C[C@]3([C@H](CC(=O)O3)OO2)C)C |
SMILES canonique |
CC(=CC=CCCCC=CC1=CC=CC=C1)CC2(CC3(C(CC(=O)O3)OO2)C)C |
Synonymes |
plakortolide H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















